5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine

Catalog No.
S739390
CAS No.
73895-37-1
M.F
C5H3ClN4
M. Wt
154.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine

CAS Number

73895-37-1

Product Name

5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine

IUPAC Name

5-chloro-2H-triazolo[4,5-b]pyridine

Molecular Formula

C5H3ClN4

Molecular Weight

154.56 g/mol

InChI

InChI=1S/C5H3ClN4/c6-4-2-1-3-5(7-4)9-10-8-3/h1-2H,(H,7,8,9,10)

InChI Key

VWIPQRGRUVTCMF-UHFFFAOYSA-N

SMILES

C1=CC(=NC2=NNN=C21)Cl

Canonical SMILES

C1=CC(=NC2=NNN=C21)Cl

Potential as a Building Block in Medicinal Chemistry:

5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound containing a triazole ring fused to a pyridine ring, with a chlorine atom at the 5th position and a hydrogen atom at the 3rd position. This unique structure makes it a valuable building block for medicinal chemists in the design and synthesis of novel drug candidates [].

The triazole ring, a five-membered aromatic heterocycle containing three nitrogen atoms, is known for its diverse biological activities, including anti-cancer, anti-bacterial, and anti-fungal properties []. The pyridine ring, another aromatic heterocycle containing a nitrogen atom, is also found in numerous biologically active molecules []. Combining these two moieties in 5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine offers a platform for exploring new therapeutic possibilities.

Potential Applications in Material Science:

The aromatic nature and the presence of heteroatoms in 5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine suggest potential applications in material science. The compound could be explored for its ability to:

  • Form coordination complexes: The nitrogen atoms in the triazole and pyridine rings can act as Lewis bases, capable of forming stable bonds with metal ions. This property could be useful in the development of new catalysts or materials with specific functionalities [].
  • Contribute to polymer synthesis: The presence of reactive functional groups, such as the chlorine atom, could allow for the incorporation of 5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine into various polymer structures, potentially leading to materials with novel properties [].

5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound characterized by a fused triazole and pyridine structure. Its molecular formula is C5_5H3_3ClN4_4, with a molecular weight of 154.56 g/mol. The compound features a chlorine atom at the 5-position of the triazole ring, contributing to its unique chemical properties and potential biological activities .

There is no documented research on the mechanism of action of 5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine.

  • Chlorine: Chlorine can be irritating to the skin, eyes, and respiratory system.
  • Heterocyclic aromatics: Some heterocyclic aromatic compounds can exhibit genotoxicity or carcinogenicity.
Typical for heterocycles, including:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in substitution reactions.
  • Alkylation: The nitrogen atoms in the triazole and pyridine rings can undergo alkylation, leading to diverse derivatives with varying biological activities .
  • Condensation Reactions: It can also react with carbonyl compounds to form more complex structures through condensation reactions.

Research indicates that 5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine exhibits significant biological activities. It has been studied for its potential as:

  • Antitumor Agent: Various derivatives of this compound have shown promise in inhibiting tumor growth.
  • Antiviral Activity: Some studies suggest that it may possess antiviral properties, although specific mechanisms are yet to be fully elucidated .

The synthesis of 5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine typically involves:

  • Starting Materials: Utilizing chlorinated pyridines and triazole derivatives.
  • Base-Promoted Reactions: A common method includes the reaction of 2-chloro-3-nitropyridines with triazole derivatives under basic conditions (e.g., using sodium carbonate) to facilitate nucleophilic substitution .
  • Isolation and Purification: The product is often purified through recrystallization or chromatography following the reaction.

The unique structure of 5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine allows for various applications:

  • Pharmaceutical Development: Its derivatives are being explored for use in drug formulations targeting cancer and viral infections.
  • Chemical Research: As a building block in organic synthesis for creating more complex heterocyclic compounds.

Interaction studies have focused on understanding how 5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine interacts with biological targets. These studies often involve:

  • Molecular Docking: To predict binding affinities with specific receptors or enzymes.
  • In Vitro Assays: Evaluating the compound's efficacy against various cell lines to determine its potential therapeutic applications.

Several compounds share structural similarities with 5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine. Here is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity ScoreUnique Features
4,6-Dichloropyridine-2,3-diamine24484-99-90.63Contains two amine groups; not a triazole.
5,6-Dichloropyridine-2,3-diamine97941-89-40.62Similar chlorinated structure; lacks triazole ring.
6-Chloro-3-nitropyridin-2-amine27048-04-00.62Contains a nitro group; different biological activity profile.
5-Chloro-3H-imidazo[4,5-b]pyridine52090-89-80.61Imidazole instead of triazole; distinct pharmacological properties.
6-Chloro-1H-pyrazolo[3,4-b]pyridine63725-51-90.59Pyrazole ring; different reactivity and biological activity.

The presence of the triazole ring in 5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine distinguishes it from these similar compounds and contributes to its unique chemical behavior and potential therapeutic effects.

XLogP3

1.2

Wikipedia

5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine

Dates

Modify: 2023-08-15

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